molecular formula C12H10N4 B5494265 1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine

Cat. No.: B5494265
M. Wt: 210.23 g/mol
InChI Key: NZINZXYDAHJTFQ-UHFFFAOYSA-N
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Description

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system combining pyrrolo and pyridine moieties with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine typically involves multi-step procedures One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate are often used in these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms into the molecule .

Scientific Research Applications

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of both pyrrolo and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-methyl-4-pyrimidin-5-ylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-16-5-3-11-10(2-4-15-12(11)16)9-6-13-8-14-7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZINZXYDAHJTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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